molecular formula C14H20N2O2 B6747658 N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide

N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6747658
M. Wt: 248.32 g/mol
InChI Key: REVXRUKAQICOEX-UHFFFAOYSA-N
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Description

N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound belongs to the class of pyridine carboxamides and is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the carboxamide functional group.

Preparation Methods

The synthesis of N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 6-oxo-1H-pyridine-3-carboxylic acid with cyclooctylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Chemical Reactions Analysis

N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammatory and microbial processes .

Comparison with Similar Compounds

N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-cyclooctyl-6-oxo-1H-pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    N-cyclooctyl-6-oxo-1H-pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.

    N-cyclooctyl-6-oxo-1H-pyridine-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the position of the carboxamide group on the pyridine ring.

Properties

IUPAC Name

N-cyclooctyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13-9-8-11(10-15-13)14(18)16-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVXRUKAQICOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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